molecular formula C3H11Cl2N3O B2617636 2-(Methylamino)acetohydrazide dihydrochloride CAS No. 1989672-20-9

2-(Methylamino)acetohydrazide dihydrochloride

Cat. No.: B2617636
CAS No.: 1989672-20-9
M. Wt: 176.04
InChI Key: XGLRXNNNEHONTG-UHFFFAOYSA-N
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Description

2-(Methylamino)acetohydrazide dihydrochloride is a chemical compound with the molecular formula C3H10ClN3O. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)acetohydrazide dihydrochloride typically involves the reaction of methylamine with acetohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)acetohydrazide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of simpler amines and hydrazides.

    Substitution: Formation of substituted hydrazides and other derivatives.

Scientific Research Applications

2-(Methylamino)acetohydrazide dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(Methylamino)acetohydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites and altering the conformation of target molecules, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)acetohydrazide
  • Acetohydrazide
  • Methylamine hydrochloride

Uniqueness

2-(Methylamino)acetohydrazide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-(methylamino)acetohydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.2ClH/c1-5-2-3(7)6-4;;/h5H,2,4H2,1H3,(H,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLRXNNNEHONTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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